molecular formula C13H24N2O5 B13458910 N-Boc-N-acetyl-L-lysine

N-Boc-N-acetyl-L-lysine

Cat. No.: B13458910
M. Wt: 288.34 g/mol
InChI Key: JCHWEUVMETWHKG-JTQLQIEISA-N
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Description

N-Boc-N-acetyl-L-lysine (CAS: 23500-04-1) is a chemically modified derivative of the amino acid L-lysine. It features two protective groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and an acetyl (Ac) group at the ε-amino position. Its molecular formula is C₁₃H₂₄N₂O₅, with a molecular weight of 288.34 g/mol . This compound is widely used in peptide synthesis, where selective protection of amino groups is critical to prevent unwanted side reactions during coupling steps. Its stability under acidic conditions (due to the Boc group) and compatibility with solid-phase synthesis protocols make it a valuable building block in organic and medicinal chemistry .

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

(2S)-2-[acetyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C13H24N2O5/c1-9(16)15(12(19)20-13(2,3)4)10(11(17)18)7-5-6-8-14/h10H,5-8,14H2,1-4H3,(H,17,18)/t10-/m0/s1

InChI Key

JCHWEUVMETWHKG-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)N(C(CCCCN)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-acetyl-L-lysine typically involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The acetyl group is then added using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-Boc-N-acetyl-L-lysine involves its role as a protected amino acid derivative. The Boc group provides stability during chemical reactions, while the acetyl group can participate in various biochemical processes. The compound can be deprotected to release lysine, which then interacts with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Nα-Acetyl-L-lysine (CAS: 1946-82-3)

  • Structural Differences: Lacks the Boc group; only the α-amino group is acetylated.
  • Properties : Molecular weight 188.18 g/mol (C₈H₁₆N₂O₃), lower than N-Boc-N-acetyl-L-lysine due to the absence of the Boc moiety.
  • Applications: Primarily studied as a metabolic intermediate in lysine acetylation pathways.

Fmoc-L-Lys(Boc)-OH (CAS: N/A)

  • Structural Differences: Contains a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a Boc group at the ε-amino position.
  • Properties : The Fmoc group is base-labile, whereas the Boc group is acid-labile. This orthogonal protection allows sequential deprotection in solid-phase peptide synthesis (SPPS).
  • Applications : Preferred in SPPS for its compatibility with Fmoc-based strategies. In contrast, this compound is less common in SPPS due to the Ac group’s stability under basic conditions, limiting its utility in stepwise synthesis .

N-Boc-L-lysine Methyl Ester Hydrochloride (CAS: N/A)

  • Structural Differences: Features a Boc-protected ε-amino group and a methyl ester at the carboxyl group.
  • Properties : The methyl ester enhances solubility in organic solvents. However, the ester requires hydrolysis to regenerate the carboxylic acid, adding an extra step in peptide elongation.
  • Applications: Used as an intermediate in solution-phase synthesis. Unlike this compound, its unprotected α-amino group allows direct coupling, but the need for ester hydrolysis complicates its use in automated SPPS .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Protective Groups Solubility Key Applications
This compound 288.34 Boc (α), Ac (ε) DMF, DCM, MeOH Peptide synthesis, enzyme studies
Nα-Acetyl-L-lysine 188.18 Ac (α) Water, MeOH Metabolic studies
Fmoc-L-Lys(Boc)-OH 467.52 Fmoc (α), Boc (ε) DMF, DCM SPPS, orthogonal deprotection
N-Boc-L-lysine Me ester·HCl 323.83 Boc (ε), Me ester (COOH) DCM, THF Solution-phase synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Boc-N-acetyl-L-lysine to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential protection of lysine’s ε-amine (Boc protection) and α-amine (acetylation). Key steps include:

  • Reagent Selection : Use tert-butoxycarbonyl (Boc) anhydride for ε-amine protection under alkaline conditions (pH 8–10) to minimize side reactions .
  • Acetylation : Employ acetyl chloride or acetic anhydride in anhydrous solvents (e.g., DCM) to acetylate the α-amine .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via TLC or HPLC (>97% purity recommended for reproducibility) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc and acetyl group placement. Key signals include tert-butyl protons (δ 1.4 ppm) and acetyl methyl protons (δ 2.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 303.3). Compare with NIST reference data for fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity. Use a water/acetonitrile gradient with 0.1% TFA to resolve impurities .

Q. How should researchers handle discrepancies in melting point or solubility data for this compound?

  • Methodological Answer :

  • Standardization : Ensure consistent crystallization solvents (e.g., ethyl acetate/hexane) and drying conditions (vacuum desiccation) to minimize batch variability .
  • Contamination Check : Use elemental analysis (C, H, N) to confirm stoichiometry. Trace solvents or unreacted reagents may alter physical properties .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to distinguish overlapping signals in NMR .
  • High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., C₁₃H₂₄N₂O₅) with sub-ppm mass error. Cross-validate with theoretical isotopic patterns .
  • Dynamic Light Scattering (DLS) : Rule out aggregation in solution, which may skew spectral interpretations .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC every 24 hours. Boc groups are labile under acidic conditions (pH < 3) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Activation energy (Eₐ) calculations clarify degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What advanced techniques optimize the detection of this compound in complex biological matrices?

  • Methodological Answer :

  • Derivatization : Use 2,4-dinitrofluorobenzene (DNFB) to tag free amines, enhancing UV/fluorescence detection sensitivity in HPLC .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification. Optimize collision energy to maximize ion transitions (e.g., m/z 303 → 201) .
  • Solid-Phase Extraction (SPE) : C18 cartridges pre-conditioned with methanol/water remove matrix interferents (e.g., salts, proteins) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • QC Protocols : Implement in-process controls (e.g., inline FTIR to monitor reaction progress) and release criteria (e.g., ≥95% purity by HPLC) .

Q. What statistical methods validate the reproducibility of this compound characterization data?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Compare NMR/HPLC datasets across batches to identify outlier samples .
  • Interlaboratory Studies : Share samples with collaborators to assess reproducibility. Use Cohen’s kappa coefficient for inter-rater agreement on spectral interpretations .

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